Methyldiphenylsilane
Overview
Description
It is a colorless to almost colorless liquid with a molecular weight of 198.34 g/mol . This compound is notable for its applications in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyldiphenylsilane can be synthesized through the reduction of chlorodiphenylmethylsilane using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, this compound is produced by the hydrosilylation of diphenylacetylene with methylsilane in the presence of a platinum catalyst. This method ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Methyldiphenylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: It can undergo nucleophilic substitution reactions where the hydrogen atom attached to silicon is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used.
Substitution: Reagents such as alkyl halides or Grignard reagents are used under anhydrous conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Scientific Research Applications
Methyldiphenylsilane has a wide range of applications in scientific research:
Biology: It is utilized in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of methyldiphenylsilane involves its ability to donate hydride ions (H⁻) in reduction reactions. This property makes it a valuable reducing agent in organic synthesis. The molecular targets and pathways involved include the reduction of carbonyl compounds to alcohols and the reduction of alkyl halides to alkanes .
Comparison with Similar Compounds
Methyldiphenylsilane can be compared with other similar organosilicon compounds such as:
Dimethylphenylsilane: (C₆H₅)SiH(CH₃)₂
Methylphenylsilane: (C₆H₅)SiH₂CH₃
Triphenylsilane: (C₆H₅)₃SiH
Chlorotriphenylsilane: (C₆H₅)₃SiCl
Uniqueness: this compound is unique due to its specific combination of phenyl and methyl groups attached to silicon, which imparts distinct chemical reactivity and stability compared to other organosilicon compounds .
Properties
InChI |
InChI=1S/C13H13Si/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHRRIGNGQFVEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883569 | |
Record name | Benzene, 1,1'-(methylsilylene)bis- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID70883569 | |
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Molecular Weight |
197.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Acros Organics MSDS] | |
Record name | Diphenylmethylsilane | |
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CAS No. |
776-76-1 | |
Record name | Methyldiphenylsilane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776761 | |
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Record name | Methyldiphenylsilane | |
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Record name | Benzene, 1,1'-(methylsilylene)bis- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzene, 1,1'-(methylsilylene)bis- | |
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Record name | Methyldiphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.165 | |
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Record name | METHYLDIPHENYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSW7GCX9EY | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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